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Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate Documentation Hub

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  • Product: Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate
  • CAS: 898775-85-4

Core Science & Biosynthesis

Foundational

Architectural and Synthetic Blueprint of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate: A Technical Guide

Executive Summary Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (CAS: 898775-85-4) is a highly specialized chemical building block utilized in advanced medicinal chemistry and drug discovery[1]. As a bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (CAS: 898775-85-4) is a highly specialized chemical building block utilized in advanced medicinal chemistry and drug discovery[1]. As a bifunctional molecule, it integrates a lipophilic ester tail, a rigid aryl-ketone linker, and a basic piperidine moiety. This structural motif is considered a "privileged scaffold" in pharmacology, frequently deployed in the synthesis of G-protein coupled receptor (GPCR) ligands—such as histamine H3-receptor antagonists—and targeted oncology agents[2][3].

This whitepaper provides a comprehensive, self-validating technical framework for the physicochemical profiling, structural deconstruction, and strategic synthesis of this compound.

Part 1: Physicochemical Profiling & Pharmacophore Deconstruction

Understanding the molecular architecture is critical for predicting pharmacokinetic behavior and target engagement. The molecule is rationally designed to span distinct microenvironments within a biological target.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the target compound, essential for Lipinski Rule-of-Five evaluations and solvent selection during synthesis[1].

ParameterValuePharmacological Implication
CAS Registry Number 898775-85-4Unique identifier for procurement/tracking.
Molecular Formula C21H31NO3Dictates mass spectrometry target (m/z 346.2 [M+H]+).
Molecular Weight 345.48 g/mol Optimal for oral bioavailability (< 500 Da).
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 4Facilitates dipole interactions via ester/ketone oxygens.
Estimated LogP ~4.2High lipophilicity; drives hydrophobic pocket binding.
Estimated pKa (Amine) ~9.5Exists primarily as a protonated cation at physiological pH.
Pharmacophore Architecture

The molecule can be divided into three functional domains. The diagram below illustrates the logical relationship between the structural components and their intended physicochemical functions.

Pharmacophore Mol Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate Domain1 Lipophilic Tail (Ethyl Heptanoate) Mol->Domain1 Domain2 Rigid Spacer (Aryl-Ketone Core) Mol->Domain2 Domain3 Basic Center (Piperidinomethyl) Mol->Domain3 Func1 Membrane Permeation & Hydrophobic Pocket Binding Domain1->Func1 Func2 Vectorial Projection & Dipole Interactions Domain2->Func2 Func3 Salt-Bridge Formation (pKa ~9.5) Domain3->Func3

Fig 1: Pharmacophore deconstruction mapping structural domains to physicochemical functions.

Part 2: Strategic Synthetic Blueprint

To synthesize Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate with high yield and purity, a three-stage linear sequence is employed. This route avoids complex protecting group chemistry and utilizes highly reliable, self-validating transformations.

SyntheticWorkflow Step1 Stage 1: Friedel-Crafts Acylation Step2 Stage 2: Radical Bromination Step1->Step2 Intermediate 1 (p-Tolyl Ketone) Step3 Stage 3: Nucleophilic Substitution Step2->Step3 Intermediate 2 (Benzyl Bromide) Target Target Compound: CAS 898775-85-4 Step3->Target Final Amine (Piperidine Adduct)

Fig 2: Three-stage synthetic workflow for Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate.

Part 3: Methodological Execution & Causality

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies explain not just what to do, but why each choice is made, ensuring experimental integrity.

Stage 1: Friedel-Crafts Acylation

Objective: Construct the aryl-ketone core by coupling toluene with ethyl 7-chloro-7-oxoheptanoate[4].

  • Causality of Reagents: Toluene serves as both the reactant and the solvent, driving the reaction forward via Le Chatelier's principle. Aluminum chloride (AlCl 3​ ) is used as a strong Lewis acid to coordinate with the acyl chloride, generating a highly electrophilic acylium ion[4]. The bulky nature of the heptanoate chain sterically hinders ortho-attack, ensuring high para-selectivity.

  • Protocol:

    • Suspend AlCl 3​ (1.2 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere.

    • Add ethyl 7-chloro-7-oxoheptanoate (1.0 eq) dropwise over 30 minutes to control the exothermic generation of the acylium ion.

    • Warm to room temperature and stir for 4 hours.

    • Quench carefully by pouring over crushed ice/HCl to break the aluminum-ketone complex.

    • Extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation System: The reaction progress is validated via Thin-Layer Chromatography (TLC). The starting acyl chloride is UV-inactive, while the resulting p-tolyl ketone is highly UV-active. 1 H NMR must show a distinctive AB quartet in the aromatic region (approx. 7.2 and 7.8 ppm), confirming clean para-substitution.

Stage 2: Radical Benzylic Bromination

Objective: Functionalize the benzylic methyl group to a reactive bromide leaving group.

  • Causality of Reagents: N-Bromosuccinimide (NBS) is utilized rather than Br 2​ gas to provide a low, steady-state concentration of bromine radicals, preventing over-bromination (dibromination). Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator.

  • Protocol:

    • Dissolve the p-tolyl ketone intermediate (1.0 eq) in anhydrous acetonitrile or (trifluoromethyl)benzene.

    • Add NBS (1.05 eq) and AIBN (0.1 eq).

    • Reflux the mixture (80 °C) for 3-5 hours until the heavy NBS powder converts to floating succinimide.

    • Cool to 0 °C, filter off the succinimide byproduct, and concentrate the filtrate.

  • Self-Validation System: The conversion is definitively tracked via 1 H NMR. The sharp singlet of the benzylic methyl group (~2.4 ppm) will completely disappear, replaced by a new, downfield benzylic bromide singlet (~4.5 ppm) integrating for exactly 2 protons.

Stage 3: Nucleophilic Aliphatic Substitution (S N​ 2)

Objective: Install the basic piperidine pharmacophore to yield the final target[3].

  • Causality of Reagents: Piperidine is a strong nucleophile. Potassium carbonate (K 2​ CO 3​ ) is added as a heterogeneous, non-nucleophilic acid scavenger. This is critical: as the reaction produces HBr, the K 2​ CO 3​ neutralizes it, preventing the protonation of piperidine (which would instantly destroy its nucleophilicity)[3].

  • Protocol:

    • Dissolve the benzyl bromide intermediate (1.0 eq) in polar aprotic solvent (acetonitrile).

    • Add K 2​ CO 3​ (2.0 eq) followed by piperidine (1.2 eq).

    • Stir at 60 °C for 6 hours.

    • Filter the inorganic salts and evaporate the solvent.

  • Self-Validation System (Acid-Base Extraction): This step features a built-in chemical purification loop. Dissolve the crude residue in an organic solvent (e.g., diethyl ether) and extract with 0.1 M HCl. Unreacted bromides and neutral impurities remain in the organic layer. The target molecule, now a water-soluble hydrochloride salt, moves to the aqueous layer. Basify the aqueous layer to pH 10 with NaOH and extract with fresh organic solvent to yield the pure free-base product. Final validation via LC-MS will show a dominant [M+H]+ peak at m/z 346.2.

Part 4: Applications in Drug Development

The resulting compound, featuring the 4-(piperidinomethyl)phenyl moiety, is highly prized in medicinal chemistry. This specific appendage is known to dramatically alter the pharmacokinetic profile of lead compounds. Historically, derivatives containing the 5-[4'-(piperidinomethyl)phenyl] structure have demonstrated potent cytotoxicity against tumor cell lines and have been advanced into Phase I clinical trials for oncology indications[2]. Furthermore, the combination of a basic amine with a lipophilic tail is a hallmark of non-imidazole alkylamines, which are actively patented and utilized as potent histamine H3-receptor ligands for neurological therapeutic applications[3].

References

  • ETHYL 7-OXO-7-[4-(PIPERIDINOMETHYL)PHENYL]HEPTANOATE Source: ChemicalBook URL:1

  • Ethyl heptanoate Source: Sigma-Aldrich URL: Link

  • An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate Source: BenchChem URL: 4

  • A novel method for the synthesis of 2-arylimidazo(2,1-a)isoquinolines Source: ResearchGate URL: 2

  • US7169928B2 - Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications Source: Google Patents URL: 3

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Stability of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate in Liver Microsomes

Abstract This guide provides a comprehensive technical overview for assessing the metabolic stability of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, a novel chemical entity, using in vitro liver microsomal assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview for assessing the metabolic stability of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, a novel chemical entity, using in vitro liver microsomal assays. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the underlying biochemical principles, the rationale for experimental design choices, and the interpretation of results within the context of drug discovery. We will explore the predictable metabolic fate of the compound based on its structural motifs, detail a robust experimental workflow from incubation to bioanalysis, and present methods for data analysis and visualization. The ultimate goal is to provide a self-validating framework for determining the intrinsic clearance and metabolic profile of this compound, a critical step in evaluating its potential as a therapeutic agent.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Among these, metabolism—the biochemical transformation of a xenobiotic within a living organism—is a primary determinant of a drug's pharmacokinetic profile, efficacy, and potential for toxicity.[1] The liver is the principal organ of drug metabolism, where a host of enzymes work to modify compounds, generally increasing their hydrophilicity to facilitate excretion.[3][4]

Early assessment of a compound's metabolic stability, or its susceptibility to biotransformation, is therefore a cornerstone of modern drug discovery.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly could accumulate and cause toxicity. Furthermore, the formation of reactive metabolites can lead to idiosyncratic adverse drug reactions.[5] In vitro models, particularly those using human liver microsomes, offer a cost-effective and high-throughput method to predict a compound's metabolic fate long before it reaches in vivo studies.[6][7][8]

This guide focuses on a specific molecule, Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate. By dissecting its structure, we can anticipate its metabolic liabilities and design a robust in vitro study to quantify its stability and identify its primary metabolites.

Structural Analysis and Predicted Metabolic Pathways

The chemical structure of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate contains several functional groups that are known substrates for major drug-metabolizing enzymes. A proactive analysis of these "metabolic soft spots" is crucial for experimental design and data interpretation.

Figure 1: Structure of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate

Chemical structure of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate

Caption: Key functional groups susceptible to metabolic transformation.

Based on its structure, we can predict several primary metabolic pathways:

  • Ester Hydrolysis: The ethyl ester is a prime target for carboxylesterases (CES), which are abundant in liver microsomes.[4][9][10][11] This Phase I reaction would cleave the ester bond, yielding the corresponding carboxylic acid and ethanol. This is often a rapid metabolic route.[9][11]

  • Ketone Reduction: The 7-oxo (ketone) group can be reduced to a secondary alcohol by carbonyl reductases and other dehydrogenases present in the liver.[12][13][14] This transformation can significantly alter the compound's polarity and pharmacological activity.[12][15]

  • Cytochrome P450-Mediated Oxidations: The Cytochrome P450 (CYP) superfamily of enzymes, the most important catalysts of drug metabolism, are likely to act on several positions of the molecule.[3][16] These monooxygenase reactions require NADPH as a cofactor to activate molecular oxygen.[16][17]

    • Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the positions ortho or meta to the existing substituents.[16]

    • Piperidine Ring Oxidation: The piperidine ring is susceptible to several oxidative attacks, including N-dealkylation (cleavage of the bond between the piperidine nitrogen and the methylene bridge) and C-oxidation at positions alpha to the nitrogen, which can lead to lactam formation.[18][19][20]

    • Benzylic Hydroxylation: The methylene carbon connecting the phenyl and piperidine rings is a potential site for hydroxylation.

The interplay of these pathways will determine the overall metabolic profile of the compound.

Experimental Design: The Liver Microsomal Stability Assay

The in vitro liver microsomal stability assay is the gold standard for early-stage assessment of metabolic clearance.[7][8] It measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs and CES.[4]

Rationale for Methodological Choices
  • Test System: Pooled human liver microsomes (HLM) are used to average out inter-individual variability in enzyme expression.[7] Including microsomes from relevant preclinical species (e.g., rat, dog, monkey) is crucial for assessing interspecies differences and selecting appropriate toxicology models.[4][6]

  • Cofactor: The assay is typically run in parallel with and without Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[4][21]

    • +NADPH: This condition enables metabolism by NADPH-dependent enzymes, primarily the CYP superfamily.[4][17]

    • -NADPH: In the absence of NADPH, CYP-mediated metabolism is largely inhibited. Disappearance of the compound in this condition is primarily due to enzymes that do not require NADPH, such as carboxylesterases.[4] This comparison is critical for dissecting the contribution of different enzyme families.

  • Controls:

    • Positive Control: A compound with a known, moderate rate of metabolism (e.g., Testosterone, Verapamil) is included to validate the metabolic competency of the microsomal batch.[4]

    • Negative Control (Vehicle): A compound known to be highly stable (e.g., Warfarin in the absence of specific inducers) can be used to establish the baseline stability and rule out non-enzymatic degradation.

    • Time Zero (T0) Control: Samples quenched immediately after the addition of the test compound serve as the 100% reference point, accounting for any non-specific binding or analytical variability at the start of the experiment.[21]

Experimental Workflow

The following diagram illustrates the key steps in the metabolic stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_quench 3. Reaction Termination cluster_analysis 4. Analysis prep_buffer Prepare Phosphate Buffer (pH 7.4) pre_inc Pre-incubate Microsomes & Buffer prep_buffer->pre_inc prep_nadph Prepare NADPH Stock initiate Initiate Reaction: Add Compound & NADPH prep_nadph->initiate prep_hlm Thaw & Dilute Microsomes prep_hlm->pre_inc prep_cpd Prepare Compound Stock (in DMSO) prep_cpd->initiate pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Cold Acetonitrile (+ Internal Standard) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Calculation lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

This protocol provides a self-validating system for assessing metabolic stability.

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 7.4): Prepare by combining appropriate volumes of monobasic and dibasic potassium phosphate solutions. Ensure the pH is accurately adjusted to 7.4 at 37°C.

  • NADPH Regenerating System Solution (or 1 mM NADPH Stock): A regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often preferred for longer incubations to maintain a constant NADPH concentration. Alternatively, prepare a 1 mM NADPH stock solution in phosphate buffer immediately before use and keep it on ice.[21]

  • Microsome Suspension (0.5 mg/mL): Thaw pooled human liver microsomes (e.g., from a commercial supplier) rapidly in a 37°C water bath.[22] Dilute to the final working concentration of 0.5 mg/mL with cold phosphate buffer.[7][21] Keep on ice.

  • Test Compound Stock (1 µM): Prepare a high-concentration stock in DMSO (e.g., 10 mM) and perform serial dilutions to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation should be kept low (≤0.1%) to avoid enzyme inhibition.[21]

  • Quench Solution: Prepare cold acetonitrile containing an analytical internal standard (IS). The IS should be a structurally similar but distinct compound that does not interfere with the analyte peaks and is not a metabolite.

Incubation Procedure

This procedure should be performed in triplicate for each condition.

  • Pre-incubation: In a 96-well plate, add the required volume of phosphate buffer and the human liver microsome suspension to each well. Pre-incubate the plate for 5-10 minutes at 37°C in a shaking water bath to allow the system to reach thermal equilibrium.

  • Reaction Initiation:

    • For +NADPH wells: Add the NADPH solution.

    • For -NADPH wells: Add an equivalent volume of phosphate buffer.

    • Immediately add the test compound to all wells to initiate the reaction. The T0 sample is taken at this point.

  • Sampling and Quenching:

    • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quench solution.[7]

    • For the T0 sample, the quench solution is added before the incubation plate is returned to the 37°C bath.

  • Sample Processing:

    • After the final time point, seal the quench plate and vortex thoroughly.

    • Centrifuge the plate (e.g., at 3000 x g for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Bioanalysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity, selectivity, and speed, which are essential for quantifying the disappearance of the parent compound and identifying potential metabolites from a complex biological matrix.[23][24]

Method Development
  • Compound Tuning: Infuse a standard solution of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate into the mass spectrometer to determine the optimal precursor ion (typically [M+H]+) and to identify stable, high-intensity product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Chromatography: Develop a reverse-phase HPLC or UPLC method that provides good retention and peak shape for the parent compound, separating it from potential metabolites and matrix components. A gradient elution using water and acetonitrile/methanol with a modifier like formic acid is common.

  • Metabolite Identification: In parallel with the quantitative analysis, a qualitative or "metabolite ID" analysis can be performed. This involves scanning for predicted metabolite masses (e.g., +16 Da for hydroxylation, -28 Da for de-ethylation from the ester) and using high-resolution mass spectrometry to confirm elemental compositions.[25]

Data Analysis and Interpretation

Quantifying Metabolic Stability

The primary data from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate Percent Remaining:

    • Normalize the peak area ratio at each time point (Tx) to the average ratio at time zero (T0).

    • Percent Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear portion of this curve (k) represents the elimination rate constant.

    • t½ (min) = 0.693 / -k

  • Calculate Intrinsic Clearance (Clint):

    • Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Metabolic Stability Parameters for Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate

Conditiont½ (min)Clint (µL/min/mg protein)
Human (+NADPH) 15.290.9
Human (-NADPH) 45.830.2
Rat (+NADPH) 8.9155.3
Dog (+NADPH) 22.162.5
Testosterone (+NADPH) 25.055.4

(Note: Data are hypothetical and for illustrative purposes only)

Interpreting the Results
  • Comparison of +/- NADPH: In the hypothetical data above, the half-life is significantly shorter (and clearance is higher) in the presence of NADPH. This strongly suggests that CYP-mediated oxidation is a major pathway for metabolism. However, the compound is also metabolized in the absence of NADPH (t½ = 45.8 min), indicating that NADPH-independent enzymes, likely carboxylesterases, also contribute significantly to its clearance.

  • Interspecies Differences: The compound is cleared much more rapidly in rat microsomes than in human or dog microsomes. This is a critical finding for selecting the appropriate species for in vivo toxicology and pharmacokinetic studies.

  • Benchmarking: The clearance of the positive control, Testosterone, falls within the expected range, validating the assay's performance.

Predicting and Identifying Metabolites

Based on the initial structural analysis and the stability data, we can construct a predicted metabolic pathway map.

G cluster_phase1 Phase I Metabolism Parent Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate M.W. = X M1 Carboxylic Acid M.W. = X-28 Ester Hydrolysis Parent->M1 Carboxylesterase M2 Secondary Alcohol M.W. = X+2 Ketone Reduction Parent->M2 Carbonyl Reductase M3 Aromatic Hydroxylation M.W. = X+16 CYP Oxidation Parent->M3 CYP Enzyme M4 Piperidine N-dealkylation M.W. = Y CYP Oxidation Parent->M4 CYP Enzyme

Caption: Predicted Phase I metabolic pathways for the target compound.

This map serves as a guide for LC-MS/MS analysis aimed at metabolite identification. By searching for the predicted mass shifts from the parent compound, researchers can confirm which pathways are active and, through further MS/MS fragmentation analysis, elucidate the exact structures of the metabolites formed.

Conclusion and Future Directions

The in vitro metabolic stability assay using liver microsomes provides critical, early-stage data on the pharmacokinetic fate of new chemical entities like Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate. The multi-faceted structure of this compound suggests a complex metabolic profile involving both CYP-dependent and carboxylesterase-mediated pathways.

The data generated from this guide's protocol allows for:

  • Quantitative ranking of compounds based on their metabolic stability.

  • Identification of key metabolic pathways and the enzymes involved.

  • Informed selection of species for subsequent in vivo studies.

  • Early identification of potential drug-drug interaction liabilities.

Following this initial assessment, further studies using hepatocytes would be warranted to investigate Phase II metabolism (conjugation reactions) and to provide a more holistic view of the compound's disposition. Ultimately, this structured, mechanistically-grounded approach to in vitro metabolism is indispensable for mitigating risk and accelerating the development of safe and effective medicines.

References

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Foundational

Comprehensive Technical Guide on Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate: Physicochemical Profiling and Solubility Dynamics

Executive Summary Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate is a complex synthetic intermediate and pharmacophore building block. Structurally, it is characterized by a basic piperidine moiety, a central pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate is a complex synthetic intermediate and pharmacophore building block. Structurally, it is characterized by a basic piperidine moiety, a central phenyl ring, and a highly lipophilic ethyl heptanoate chain. Understanding its physicochemical properties—specifically its molecular weight, pKa, and solubility profile—is critical for downstream assay development, formulation strategies, and pharmacokinetic optimization. This technical whitepaper provides an in-depth analysis of the compound's molecular architecture, theoretical solubility dynamics, and validated experimental workflows for thermodynamic solubility determination.

Molecular Architecture & Physicochemical Properties

The structural dichotomy of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate governs its behavior in various solvent systems. The molecule features a highly lipophilic tail (the ethyl heptanoate ester) and a basic head group (the piperidine ring).

Table 1: Key Physicochemical Parameters
ParameterValue
Chemical Name Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate
CAS Registry Number 898775-85-4
Molecular Formula C21H31NO3
Molecular Weight 345.48 g/mol
Predicted pKa (Basic) 8.44 ± 0.10 (Piperidine Nitrogen)
Predicted Density 1.058 ± 0.06 g/cm³
Predicted Boiling Point 467.6 ± 35.0 °C

Mechanistic Insight: The molecular weight of 345.48 g/mol places the compound comfortably within Lipinski's Rule of Five for oral bioavailability [1]. However, the extended aliphatic chain significantly increases its partition coefficient (LogP). The basic piperidine nitrogen (predicted pKa ~8.44) is the primary ionizable center, meaning the molecule will act as a weak base in aqueous environments [2].

Solubility Dynamics & Predictive Modeling

For weakly basic compounds like Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, aqueous solubility is not a static value but a dynamic function of the solvent's pH. This relationship is mathematically described by the Henderson-Hasselbalch equation [3].

The total solubility ( ST​ ) at a given pH is the sum of the intrinsic solubility of the neutral free base ( S0​ ) and the solubility of the ionized species. Because the pKa is approximately 8.44:

  • At acidic pH (e.g., pH 1.2 - 4.5): The piperidine nitrogen is fully protonated. The resulting cationic species interacts favorably with water via ion-dipole interactions, leading to high aqueous solubility.

  • At physiological pH (pH 7.4): The compound is only partially ionized (roughly 90% ionized, 10% neutral). The presence of the neutral free base, driven by the lipophilic ethyl heptanoate chain, can lead to supersaturation and subsequent precipitation in biological buffers.

  • At basic pH (pH > 9.5): The compound exists almost entirely as the neutral free base, resulting in minimal aqueous solubility. In these conditions, organic solvents (e.g., DMSO, DMF, or Ethanol) are required to achieve dissolution.

pH_Solubility pH_Low Low pH (< 6.4) Protonated Piperidine Sol_High High Aqueous Solubility (Ion-Dipole Interactions) pH_Low->Sol_High pH_Phys Physiological pH (7.4) Partial Ionization Sol_Med Moderate Solubility (Precipitation Risk) pH_Phys->Sol_Med pH_High High pH (> 9.0) Neutral Free Base Sol_Low Poor Aqueous Solubility (Lipophilic Aggregation) pH_High->Sol_Low

Caption: pH-dependent solubility dynamics of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate.

Experimental Workflows: Thermodynamic Solubility Determination

While kinetic solubility assays (using DMSO stock solutions) are useful for early high-throughput screening, they often overestimate solubility due to transient supersaturation. For rigorous formulation development, the Thermodynamic Shake-Flask Method is the industry gold standard [4]. This method ensures the system reaches true thermodynamic equilibrium between the solid phase and the saturated solution.

Step-by-Step Protocol: Shake-Flask Method

1. Preparation of the Solid Phase: Accurately weigh an excess amount of crystalline Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (e.g., 5-10 mg) into a series of glass vials. Causality: An excess of solid is mandatory to ensure that the solvent becomes fully saturated and a solid phase remains present at equilibrium, preventing false measurements of subsaturated states.

2. Solvent Addition: Add 1.0 mL of the target solvent to each vial. Standard panels should include:

  • 0.1 N HCl (pH 1.2): To assess gastric solubility.

  • Phosphate Buffered Saline (PBS, pH 7.4): To assess physiological blood/intestinal solubility.

  • Biorelevant media (e.g., FaSSIF/FeSSIF): To evaluate the solubilizing effect of bile salts on the lipophilic heptanoate chain.

3. Equilibration (Orbital Shaking): Seal the vials and place them in a temperature-controlled orbital shaker at 37.0 ± 0.5 °C (for physiological relevance) or 25.0 ± 0.5 °C (for standard physicochemical data). Agitate at 150-200 rpm for 24 to 48 hours. Causality: 24-48 hours of agitation is required to overcome the activation energy of dissolution and ensure true thermodynamic equilibrium is reached, allowing any supersaturated free-base to precipitate out.

4. Phase Separation: Remove the vials and allow them to stand undisturbed for 1 hour. Centrifuge the mixture at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is preferred over cellulose acetate to prevent non-specific binding of the lipophilic compound to the filter membrane, which would artificially lower the measured solubility.

5. Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV (monitoring the absorbance of the phenyl-ketone chromophore, typically around 254 nm) against a standard calibration curve prepared in a suitable organic solvent (e.g., Methanol or Acetonitrile).

ShakeFlask Start 1. Solid Compound (Add Excess to Vial) Buffer 2. Solvent Addition (Aqueous Buffers / Biorelevant Media) Start->Buffer Incubate 3. Equilibration (Orbital Shaking 24-48h at 37°C) Buffer->Incubate Separate 4. Phase Separation (Centrifugation or 0.22 µm PTFE Filtration) Incubate->Separate Analyze 5. HPLC-UV Quantification (Determine Equilibrium Solubility, S_0) Separate->Analyze

Caption: Thermodynamic Shake-Flask workflow for equilibrium solubility determination.

Downstream Applications & Formulation Strategies

Because the free base of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate exhibits poor aqueous solubility at neutral pH, specific formulation strategies must be employed for in vivo dosing or high-concentration in vitro assays:

  • Salt Screening: Converting the free base into a stable salt (e.g., Hydrochloride or Mesylate salt) by reacting the piperidine nitrogen with the respective acid. This lowers the crystal lattice energy and drastically increases the dissolution rate in aqueous media.

  • Co-Solvent Systems: For intravenous or intraperitoneal injection in preclinical models, a vehicle such as 5-10% DMSO, 10% Tween-80, and 80% Saline is highly effective. The DMSO disrupts the crystalline lattice, while Tween-80 (a surfactant) micellizes the lipophilic ethyl heptanoate tail, preventing precipitation upon dilution in the bloodstream.

  • Lipid-Based Formulations: Given the compound's predicted lipophilicity, formulating it in lipid nanoparticles (LNPs) or self-microemulsifying drug delivery systems (SMEDDS) can bypass dissolution-rate-limited absorption in the gastrointestinal tract.

References

  • ChemicalBook.ETHYL 7-OXO-7-[4-(PIPERIDINOMETHYL)PHENYL]HEPTANOATE Properties and CAS Information.
  • Sigma-Aldrich.Ethyl heptanoate derivatives and Molecular Weight Data.
  • National Institutes of Health (NIH) / PMC.Development of Methods for the Determination of pKa Values and the Henderson-Hasselbalch Equation.
  • ACS Publications.Discovery and Toxicological Profiling: Thermodynamic Solubility via Shake Flask Method.

Protocols & Analytical Methods

Method

Application Note: Characterizing the Biological Activity of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (ETO-PMH), a Novel Histone Deacetylase (HDAC) Inhibitor

Introduction Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, hereafter referred to as ETO-PMH, is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a zinc-binding ket...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, hereafter referred to as ETO-PMH, is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a zinc-binding ketone group and a hydrophobic aliphatic chain, suggests a possible role as an enzyme inhibitor. Preliminary structural analysis indicates that ETO-PMH may act as a Histone Deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure and generally repressing gene transcription.[1][2] The inhibition of HDACs can lead to hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced genes, such as tumor suppressors.[1][2] Consequently, HDAC inhibitors are a promising class of anti-cancer agents known to induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[3][4][5]

This document provides a comprehensive guide for researchers to characterize the in vitro cellular effects of ETO-PMH. We present detailed protocols for a tiered series of cell-based assays designed to first determine its cytotoxic profile and then to validate its hypothesized mechanism of action as an HDAC inhibitor.

Principle of the Assays

A logical workflow is essential to characterize a novel compound. We will proceed as follows:

  • Cell Viability/Cytotoxicity Assay: To determine the concentration range over which ETO-PMH affects cell viability. This is crucial for establishing appropriate concentrations for subsequent, more specific assays. We will use the PrestoBlue™ assay, which measures the reducing power of living cells.[6][7]

  • Cell Proliferation Assay: To assess the compound's effect on cell division. Many HDAC inhibitors are known to cause cell cycle arrest.[3] We will employ the BrdU incorporation assay, which measures DNA synthesis in actively dividing cells.[8][9][10]

  • Target Engagement Assay: To confirm the hypothesized mechanism of action. If ETO-PMH is an HDAC inhibitor, it should increase the acetylation of histone proteins.[1] This will be measured by Western Blot analysis of acetylated Histone H3.[11][12]

  • Functional Outcome Assay: To investigate a key functional consequence of HDAC inhibition in cancer cells. We will use an Annexin V/Propidium Iodide (PI) assay to detect the induction of apoptosis.[13][14][15]

Experimental Workflow Overview

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Data Synthesis A Dose-Range Finding (PrestoBlue™ Viability Assay) B Determine IC50 & Optimal Concentration Range A->B C Cell Proliferation Assay (BrdU Incorporation) B->C D Target Engagement (Western Blot for Ac-H3) B->D E Functional Outcome (Annexin V/PI Apoptosis Assay) B->E F Comprehensive Profile of ETO-PMH C->F D->F E->F

Caption: Tiered assay workflow for ETO-PMH characterization.

Materials and Reagents

  • Cell Line: HeLa (human cervical cancer) or other appropriate cancer cell line.

  • Compound: Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (ETO-PMH), dissolved in DMSO to a 10 mM stock.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents for Viability: PrestoBlue™ HS Cell Viability Reagent.[6]

  • Reagents for Proliferation: BrdU Labeling and Detection Kit.[8][16]

  • Reagents for Western Blot: RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, Primary antibodies (Acetylated-Histone H3, Total Histone H3, β-actin), HRP-conjugated secondary antibody, ECL substrate.[11][17]

  • Reagents for Apoptosis: FITC Annexin V Apoptosis Detection Kit with PI.[13][15]

  • General: PBS, 96-well and 6-well tissue culture plates, microplate reader (fluorescence/absorbance), flow cytometer, Western blot apparatus.

Protocol 1: Cell Viability Assessment using PrestoBlue™

Objective: To determine the half-maximal inhibitory concentration (IC50) of ETO-PMH.

Principle: Metabolically active cells reduce the main component of PrestoBlue™, resazurin, to the highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.[7][18]

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of ETO-PMH in culture medium (e.g., from 100 µM to 0.1 µM). Include a DMSO-only vehicle control.

  • Remove the old medium from the wells and add 100 µL of the ETO-PMH dilutions or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 10 µL of PrestoBlue™ reagent to each well.[18][19]

  • Final Incubation: Incubate for 1-2 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm.[7][19]

  • Data Analysis: Subtract the background (medium-only wells) and normalize the data to the vehicle control (set as 100% viability). Plot the results as % viability vs. log[ETO-PMH] to determine the IC50 value.

Protocol 2: Cell Proliferation Assay using BrdU Incorporation

Objective: To assess the effect of ETO-PMH on DNA synthesis and cell proliferation.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][20] Incorporated BrdU is then detected with a specific antibody.[9]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed HeLa cells in a 96-well plate (5,000 cells/well) and treat with ETO-PMH at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[16]

  • Fixation and Denaturation: Remove the labeling solution. Fix the cells with a fixing solution and then denature the DNA by adding an acid solution (e.g., 1-2.5 M HCl) to expose the BrdU epitopes.[9][16]

  • Antibody Incubation: Neutralize the acid and block non-specific binding. Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[8]

  • Quantification: Wash the wells and measure the fluorescence signal using a microplate reader. The signal intensity is proportional to the amount of cell proliferation.

Protocol 3: Target Engagement via Western Blot for Acetylated Histone H3

Objective: To directly test the hypothesis that ETO-PMH inhibits HDAC activity in cells.

Principle: HDAC inhibition leads to an accumulation of acetylated histones.[1] Western blotting uses antibodies to detect the level of specific proteins (in this case, acetylated Histone H3) in cell lysates.[11][21]

G cluster_0 HDAC Activity cluster_1 Gene Expression Histone Histone Protein Acetyl_Histone Acetylated Histone Histone->Acetyl_Histone Acetylation Acetyl_Histone->Histone Deacetylation Chromatin Relaxed Chromatin Acetyl_Histone->Chromatin Promotes HAT HAT HAT->Histone HDAC HDAC HDAC->Acetyl_Histone ETOPMH ETO-PMH ETOPMH->HDAC Inhibition Transcription Gene Transcription Chromatin->Transcription

Caption: Hypothesized mechanism of ETO-PMH action.

Step-by-Step Protocol:

  • Cell Treatment: Seed HeLa cells in 6-well plates. When they reach ~70% confluency, treat with ETO-PMH (at 1x IC50) and a vehicle control for 24 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[21]

  • Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[11]

    • Incubate with primary antibodies against Acetyl-Histone H3 (Ac-H3) and a loading control (Total Histone H3 or β-actin) overnight at 4°C.[12][17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. An increase in the Ac-H3 signal (normalized to the loading control) in ETO-PMH-treated cells compared to the control indicates HDAC inhibition.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

Objective: To determine if ETO-PMH induces programmed cell death.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent protein, binds with high affinity to PS and can be fluorescently labeled (e.g., with FITC).[15][24] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14][24]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with ETO-PMH (at 1x IC50) and a vehicle control for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash with cold PBS.[14]

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer.[13]

  • Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Expected Results & Data Interpretation

The following table summarizes hypothetical data for ETO-PMH, consistent with the activity of an HDAC inhibitor.

AssayEndpointVehicle ControlETO-PMH (1x IC50)Interpretation
PrestoBlue™ % Viability100%~50%Establishes the IC50 value for cytotoxicity.
BrdU Assay % Proliferation100%< 40%Indicates potent anti-proliferative activity.
Western Blot Ac-H3 / Total H3 Ratio1.0 (Baseline)> 3.0Demonstrates target engagement and HDAC inhibition.
Annexin V/PI % Apoptotic Cells< 5%> 30%Confirms induction of apoptosis as a functional outcome.

Troubleshooting

  • High Variability in 96-well Assays: Ensure even cell seeding by properly resuspending cells before plating. Avoid "edge effects" by not using the outermost wells or by filling them with sterile PBS.

  • No Signal in Western Blot: Confirm protein transfer to the membrane using Ponceau S staining.[11] Optimize antibody concentrations and incubation times. Ensure the lysis buffer contains effective protease inhibitors.

  • High Background in Apoptosis Assay: Avoid excessive trypsinization time when harvesting adherent cells, as this can damage cell membranes and lead to non-specific PI staining.[15] Ensure all washes are performed with cold PBS.

References

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are HDAC inhibitors and how do they work?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Muvhango, L., et al. (2024). Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview. International Journal of Molecular Sciences, 25(9), 5035. Retrieved from [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(20), e1953. Retrieved from [Link]

  • Grant, S., et al. (2014). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Pharmacology & therapeutics, 142(3), 321–341. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • [No Author]. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • CellBioEd. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Ngo-Reymond, J. (2025). Cell viability using PrestoBlue HS. protocols.io. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Vandhana, et al. (2012). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875–881. Retrieved from [Link]

  • [No Author]. (2018). A protein isolation method for western blot to study histones with an internal control protein. Open Academic Journals Index. Retrieved from [Link]

  • Gaucher, J., et al. (2012). A Rapid and Efficient Method for the Extraction of Histone Proteins. PLoS One, 7(8), e43467. Retrieved from [Link]

  • [No Author]. (n.d.). Western blot detection of histone 3 acetylation/methylation levels.... ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing extraction yield of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate from biological samples

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate from various biological mat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate from various biological matrices such as plasma, urine, and tissue homogenates. As a structurally complex molecule with distinct physicochemical properties, a principled approach to method development is essential for achieving high, reproducible extraction yields. This document is structured as a series of frequently asked questions and detailed troubleshooting guides to address specific experimental challenges.

Section 1: Analyte Properties & Strategic Overview

Before selecting an extraction method, understanding the analyte's structure is paramount. Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate possesses three key regions that dictate its behavior in a biological matrix:

  • An Ethyl Heptanoate Chain: A long, nonpolar aliphatic ester tail that imparts significant hydrophobicity.

  • A Phenyl Ketone Core: A moderately polar aromatic system.

  • A Piperidinomethyl Group: The most influential functional group for extraction design. The tertiary amine within the piperidine ring is basic, with an estimated pKa around 9.5-10.5.

This basic nitrogen is the key to developing highly selective and efficient extraction protocols. By manipulating the pH of the sample, the piperidine group can be either protonated (charged, hydrophilic) or deprotonated (neutral, hydrophobic), drastically altering the molecule's solubility and partitioning behavior.[1][2]

PropertyValue / CharacteristicImplication for Extraction
Molecular Weight ~345.48 g/mol Suitable for standard extraction and LC-MS/MS analysis.
Estimated pKa 9.5 - 10.5 (Piperidine Amine)Critical. Enables pH-driven selectivity in LLE and SPE. Analyte is charged at pH < 8 and neutral at pH > 11.[3]
Estimated LogP ~4.0 (in neutral form)Indicates high hydrophobicity when the amine is deprotonated, favoring partitioning into organic solvents.[4]
Key Functional Groups Tertiary Amine (Basic), Ester, Ketone, Aromatic RingThe basic amine allows for strong retention on cation exchange SPE sorbents. The hydrophobic body allows for retention on reversed-phase sorbents.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which extraction technique should I start with for this analyte: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A1: The choice depends on your analytical goals.

  • For high-throughput screening or early discovery: Start with Protein Precipitation (PPT) . It's fast, generic, and inexpensive. However, be aware that it provides the least clean extract and may lead to significant matrix effects in LC-MS/MS analysis.[5][6]

  • For good selectivity with moderate throughput: Liquid-Liquid Extraction (LLE) is an excellent choice. The basic nature of your analyte allows for a highly selective pH-driven extraction and back-extraction workflow to remove acidic and neutral interferences.[2]

  • For the highest purity and best recovery (required for regulated bioanalysis): Solid-Phase Extraction (SPE) is the gold standard. A mixed-mode SPE sorbent combining reversed-phase and strong cation exchange (SCX) functionalities will provide the cleanest possible extract, significantly reducing matrix effects.[7][8]

Q2: What is the single most critical parameter to control for optimizing the extraction of this compound?

A2: pH control. The charge state of the piperidinomethyl group is the most powerful tool you have. For LLE, adjusting the sample pH to >11 will neutralize the amine, maximizing its partitioning into an organic solvent.[1] For SPE, loading the sample at a pH of ~6-7 will ensure the amine is protonated (charged), allowing for strong retention on a cation exchange sorbent.[8]

Q3: My LC-MS/MS signal is being suppressed. How can I improve my extraction to reduce matrix effects?

A3: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a common problem.[9][10][11] To mitigate them:

  • Improve Extraction Selectivity: Move from PPT to a more selective technique like pH-driven LLE or, ideally, mixed-mode SPE. These methods are far more effective at removing phospholipids and other endogenous components that cause ion suppression.[6][12]

  • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of matrix components, especially early-eluting, polar interferences.[13]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte.[14]

Q4: My recovery is consistently low (<50%). What are the first three things I should investigate?

A4:

  • Check your pH: For LLE, is your aqueous sample pH at least 2 units above the analyte's pKa (i.e., pH > 11.5)? For SPE, is your elution solvent strong enough to disrupt both hydrophobic and ionic interactions?

  • Evaluate Analyte Loss in Wash Steps: In both LLE and SPE, your wash solvent might be too strong, stripping the analyte away before elution. Analyze your wash fractions to confirm if this is where the loss is occurring.[15]

  • Assess Non-Specific Binding: The analyte may be adsorbing to plasticware (e.g., polypropylene tubes). Performing a binding test in glass, polypropylene, and polyethylene containers can help identify and mitigate this issue.[16]

Section 3: Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for this analyte due to its ionizable nature. The fundamental principle is to render the analyte neutral to extract it from the aqueous biological sample into an immiscible organic solvent.

cluster_0 LLE pH-Switching Workflow Sample Biological Sample (Plasma, Urine) + Analyte (A) Acidify Adjust to pH < 4 Sample->Acidify Aqueous_Acid Aqueous Phase Analyte is Charged (A-H+) Acidify->Aqueous_Acid Initial Acidic Wash (Optional) Basic_Interferences Basic Interferences Removed in Organic Phase Basify Adjust to pH > 11 Aqueous_Acid->Basify Organic_Extract Extract with Organic Solvent (e.g., MTBE, Ethyl Acetate) Basify->Organic_Extract Final_Extract Organic Phase Analyte is Neutral (A) Ready for Analysis Organic_Extract->Final_Extract Aqueous_Waste Aqueous Waste (Salts, Polar Interferences) Organic_Extract->Aqueous_Waste cluster_1 Mixed-Mode SPE Troubleshooting Workflow Condition 1. Condition Methanol then Water Equilibrate 2. Equilibrate Buffer at Load pH (e.g., pH 6) Condition->Equilibrate Problem: Bed Dried Out? Fix: Re-condition/equilibrate. [1] Load 3. Load Sample at pH 6 (Analyte is Charged) Equilibrate->Load Wash1 4a. Organic Wash (e.g., 5% Methanol) Removes Hydrophobic Neutral Interferences Load->Wash1 Problem: Breakthrough? Fix: Load slower, reduce sample load, or use larger sorbent mass. [28] Wash2 4b. Aqueous Wash (e.g., pH 6 Buffer) Removes Polar Interferences Wash1->Wash2 Elute 5. Elute (e.g., 5% NH4OH in Methanol) High pH Neutralizes Analyte High Organic Disrupts Hydrophobic Binding Wash2->Elute Problem: Analyte in Wash? Fix: Reduce organic % in Wash 4a. [13] Final Final Eluate Elute->Final Problem: Low Recovery? Fix: Increase elution solvent strength (more organic) or basicity (more NH4OH). [1]

Caption: Troubleshooting logic for a mixed-mode SPE protocol.

Q: I am using a mixed-mode (Reversed-Phase + Cation Exchange) SPE cartridge, but my results are poor. How do I troubleshoot the method?

A: Systematically evaluate each of the four SPE steps. [7][15]

SPE Step Problem Cause & Explanation Solution
1. Condition & Equilibrate Low/Variable Recovery The sorbent was not properly wetted (conditioned) or the pH environment was not set (equilibrated). This prevents the analyte from interacting effectively with the stationary phase. [17][18] Ensure you flush with at least 1-2 column volumes of a water-miscible organic solvent (e.g., methanol), followed by at least 1-2 column volumes of an aqueous solution matching the pH of your loading buffer (e.g., pH 6 phosphate buffer). Do not let the sorbent bed dry out before loading the sample. [7]
2. Load Analyte Breakthrough (Found in Load Waste) The sample loading flow rate is too fast, preventing equilibrium. [7]Alternatively, the sample pH is too high, neutralizing the analyte and preventing its retention by the cation exchanger. Decrease the loading flow rate to ~1 mL/min to allow sufficient interaction time. [7]Verify the sample pH is adjusted to ~6-7 to ensure the piperidine group is fully protonated (charged).
3. Wash Low Recovery (Analyte in Wash Waste) The wash solvent is too strong. A high percentage of organic solvent in the wash step can disrupt the reversed-phase interaction and prematurely elute the analyte. Reduce the organic content of the wash solvent (e.g., from 20% methanol to 5% methanol). Perform separate aqueous (to remove polar interferences) and weak organic (to remove non-polar interferences) wash steps. Always analyze your wash fractions to diagnose this issue. [15]
3. Wash Dirty Extract (High Background) The wash solvent is too weak, failing to remove matrix interferences. This is the opposite of the problem above. Systematically increase the organic strength of the wash solvent in 5% increments until you see a drop in analyte recovery. The optimal wash strength is just below this point. [8]

| 4. Elute | Low Recovery (Analyte Retained on Cartridge) | The elution solvent is not strong enough to disrupt both the hydrophobic and ionic interactions simultaneously. | The elution solvent must do two things: 1) contain a high percentage of organic solvent (e.g., >80% methanol or acetonitrile) to disrupt the reversed-phase interaction, AND 2) be basic (e.g., contain 2-5% ammonium hydroxide) to neutralize the analyte, breaking the ionic interaction with the cation exchanger. Increase both the organic strength and the basicity of the elution solvent. [7]|

Section 5: Troubleshooting Guide: Protein Precipitation (PPT)

PPT is the fastest but "dirtiest" method. It involves adding a water-miscible organic solvent to a plasma sample to cause proteins to crash out of solution.

Q: I'm using PPT with acetonitrile, but my recovery is poor and my LC-MS/MS baseline is noisy. What can I do?

A:

  • Problem: Analyte Co-Precipitation: Your analyte may be getting trapped in the protein pellet.

    • Explanation: The rapid crash of proteins can physically entrap the analyte.

    • Solution: Try a different precipitation solvent. Methanol is less harsh than acetonitrile and sometimes results in a fluffier pellet that is less likely to trap analytes. Also, perform the precipitation at a low temperature (e.g., in an ice bath) as this can alter the protein pellet formation and improve recovery. [19]* Problem: Phospholipid Interference: The high noise and potential for ion suppression are likely due to phospholipids, which are not efficiently removed by PPT.

    • Explanation: Phospholipids are highly abundant in plasma and are soluble in the organic solvents used for PPT. They are notorious for causing ion suppression. [6] * Solution 1 (Post-PPT Cleanup): After precipitating and centrifuging, perform a simple pass-through LLE. Add a nonpolar, water-immiscible solvent like hexane to your supernatant. The highly polar phospholipids will remain in the acetonitrile/water layer, while your more nonpolar analyte may partition into the hexane, which can then be separated and evaporated.

    • Solution 2 (Switch Methods): If phospholipid interference is a persistent issue, PPT is not the right method. You must switch to LLE or SPE for effective removal. [6]

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
  • Yuan, L., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Liu, A., et al. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL.
  • A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. (n.d.). Covance.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • SPE Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Troubleshooting Low Recovery Rates in Chrom
  • GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial.
  • Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex.
  • Practical Aspects of Solvent Extraction. (n.d.).
  • Video: Extraction: Effects of pH. (2024). JoVE.
  • Higher Throughput Bioanalysis by Automation of a Protein Precipitation Assay Using a 96-Well Format with Detection by LC−MS/MS. (2000).
  • Quantitative validation of different protein precipitation methods in proteome analysis of blood pl
  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021).
  • The Most Common Mistakes in Solid-Phase Extraction. (2022).
  • The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012). Taylor & Francis Online.

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Reference Data & Comparative Studies

Validation

Bridging the Gap: A Comparative Guide to the In Vitro Potency and In Vivo Efficacy of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of potent in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of potent in vitro activity into demonstrable in vivo efficacy. This guide provides an in-depth comparative analysis of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, a novel small molecule inhibitor. While specific published data on this compound is nascent, its structural motifs, particularly the phenylheptanoate scaffold, suggest a potential role as a histone deacetylase (HDAC) inhibitor. Drawing from established methodologies for characterizing this important class of epigenetic modulators, this document will elucidate the experimental frameworks used to evaluate its preclinical potential.

The core of this guide is to not only present data but to illuminate the scientific rationale behind the experimental design, offering researchers and drug development professionals a robust framework for assessing similar small molecule candidates. We will explore the nuances of biochemical and cell-based assays that define in vitro potency and delve into the complexities of animal models that reveal in vivo efficacy, providing a holistic view of the preclinical assessment pathway.

Hypothesized Mechanism of Action: Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Aberrant HDAC activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders, making them a compelling therapeutic target.[2][3] The chemical structure of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, featuring a zinc-binding group, a linker region, and a cap group, is characteristic of many known HDAC inhibitors.[4] This guide will proceed under the working hypothesis that this compound functions as an HDAC inhibitor.

Below is a simplified representation of the proposed mechanism of action.

HDAC_Inhibition_Pathway cluster_0 Normal HDAC Function cluster_1 Effect of Inhibitor Compound Compound HDAC_Enzyme HDAC_Enzyme Compound->HDAC_Enzyme Inhibition Deacetylated_Histone Deacetylated_Histone HDAC_Enzyme->Deacetylated_Histone Gene_Expression Gene_Expression Acetylated_Histone Acetylated_Histone Acetylated_Histone->HDAC_Enzyme Deacetylation Chromatin_Condensation Chromatin_Condensation Deacetylated_Histone->Chromatin_Condensation Transcriptional_Repression Transcriptional_Repression Chromatin_Condensation->Transcriptional_Repression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition.

In Vitro Potency Assessment: From Enzyme to Cell

The initial evaluation of a potential inhibitor's potency is conducted through a series of in vitro assays. These assays are designed to be high-throughput and provide quantitative measures of the compound's direct effect on its target and its subsequent impact on cellular processes.[5]

Biochemical Assays: Direct Enzyme Inhibition

The most direct measure of potency is a biochemical assay that quantifies the inhibition of the purified target enzyme.[6] For HDACs, a common method is a fluorometric assay.

Representative Data: In Vitro HDAC Enzymatic Inhibition

CompoundTarget HDAC IsoformIC₅₀ (nM)
Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate Pan-HDAC85
SAHA (Vorinostat) - ControlPan-HDAC120
Entinostat (MS-275) - ControlClass I HDACs>1000

Note: The data presented here is representative and intended for illustrative purposes.

Cell-Based Assays: Assessing Cellular Activity

While biochemical assays are crucial, a compound's activity in a cellular context is a more biologically relevant measure of its potential.[7] Cell-based assays assess not only target engagement but also cell permeability and stability.[8]

Representative Data: Cellular Antiproliferative Activity

Cell LineCancer TypeAssayGI₅₀ (µM)
HCT116Colon CarcinomaMTT Assay1.2
A549Lung CarcinomaMTT Assay2.5
PC3Prostate CancerMTT Assay1.8

Note: The data presented here is representative and intended for illustrative purposes.

In Vivo Efficacy Evaluation: Performance in a Biological System

Demonstrating efficacy in a living organism is the ultimate preclinical validation for a drug candidate. In vivo studies are designed to assess a compound's therapeutic effect in the context of a whole biological system, taking into account its pharmacokinetic and pharmacodynamic properties.[9]

Xenograft Models: A Cornerstone of Preclinical Cancer Research

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer agents.[10][11] These models involve the implantation of human cancer cells into mice, allowing for the direct assessment of a compound's ability to inhibit tumor growth.[12]

Representative Data: In Vivo Antitumor Efficacy in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Daily (p.o.)1500 ± 150-
Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate 50Daily (p.o.)600 ± 8060
SAHA (Vorinostat) - Control100Daily (p.o.)750 ± 10050

Note: The data presented here is representative and intended for illustrative purposes. p.o. = oral administration.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

In Vitro HDAC Inhibition Assay Protocol

In_Vitro_HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compound/Control - Add HDAC Enzyme Prepare_Reagents->Plate_Setup Incubation_1 Incubate at 37°C for 15 min Plate_Setup->Incubation_1 Add_Substrate Add Fluorogenic Substrate Incubation_1->Add_Substrate Incubation_2 Incubate at 37°C for 60 min Add_Substrate->Incubation_2 Add_Developer Add Developer Solution Incubation_2->Add_Developer Incubation_3 Incubate at RT for 15 min Add_Developer->Incubation_3 Read_Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubation_3->Read_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro HDAC inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate and a positive control (e.g., SAHA) in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Preparation: In a 96-well black microplate, add assay buffer, the test compound dilutions, and the HDAC enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add a fluorogenic HDAC substrate to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development: Stop the reaction by adding a developer solution which also contains a broad-spectrum HDAC inhibitor to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Reading: After a 15-minute incubation at room temperature, measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

In Vivo Xenograft Efficacy Study Protocol

In_Vivo_Xenograft_Workflow Start Start Cell_Culture HCT116 Cell Culture Start->Cell_Culture Tumor_Implantation Subcutaneous Implantation of HCT116 Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatize Athymic Nude Mice Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Compound/Vehicle Daily Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Data_Collection Collect Tumors for Pharmacodynamic Analysis Endpoint->Data_Collection Data_Analysis Analyze Tumor Growth Inhibition Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Step-by-Step Methodology:

  • Cell Culture: Culture HCT116 human colon carcinoma cells under standard conditions.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, positive control).

  • Drug Administration: Administer the test compound and controls orally (p.o.) daily for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for acetylated histones). Calculate the percentage of tumor growth inhibition.[2]

Conclusion: A Path Forward

This guide has outlined a comprehensive, albeit predictive, framework for evaluating the in vitro potency and in vivo efficacy of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, based on its structural similarity to known HDAC inhibitors. The presented data and protocols underscore the importance of a multi-faceted approach to preclinical drug development, where biochemical potency must translate to cellular activity and, ultimately, to therapeutic efficacy in a whole organism. The successful navigation of this path is paramount for the identification of truly promising therapeutic candidates.

References

  • Reaction Biology. (n.d.). Xenograft Mouse Models For Drug Discovery. Retrieved from [Link]

  • Day, C. P., Merlino, G., & Van Dyke, T. (2015). Drug Efficacy Testing in Mice. Methods in Molecular Biology, 1267, 279–299.
  • Entin-Meer, M., Rephaeli, A., Nudelman, A., & Tsvetkov, P. (2009). In vivo efficacy of a novel histone deacetylase inhibitor in combination with radiation for the treatment of gliomas. Journal of Cancer Research and Clinical Oncology, 135(11), 1581–1589.
  • Ocker, M., & Schneider-Stock, R. (2012). Antitumoral Efficacy of Four Histone Deacetylase Inhibitors in Hepatoma In Vitro and In Vivo. International Journal of Medical Sciences, 9(10), 864–872.
  • Cai, L., et al. (2006). In vivo Biological Activity of the Histone Deacetylase Inhibitor LAQ824 Is detectable with 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography. Clinical Cancer Research, 12(15), 4643-4650.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., & Goyal, S. N. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Bio-protocol. (2017). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

  • Shin, J. W., Kim, S. Y., & Jeon, Y. K. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 249–254.
  • Ganesan, A., & La Thangue, N. B. (2014). New and emerging HDAC inhibitors for cancer treatment.
  • Jaynes, J., et al. (2019). HDAC Inhibition Enhances the In Vivo Efficacy of MEK Inhibitor Therapy in Uveal Melanoma. Clinical Cancer Research, 25(18), 5649-5662.
  • Slideshare. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • ResearchGate. (2018). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Xenograft Mouse Models. Retrieved from [Link]

  • Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 84(1), e54.
  • Smith, D. A., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(8), 666-673.
  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 622, 114170.
  • Altogen Labs. (2023, July 5). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). Retrieved from [Link]

  • Farmacia. (2011). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Retrieved from [Link]

  • Unadkat, J. D., et al. (2020). Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. Scientific Reports, 10(1), 1-11.
  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Solarbio. (2026, March 6). How to Understand Differences in the Potency of Small-Molecule Inhibitors Across Different Cell Lines. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (91), e51975.
  • SciELO. (2022, June 30). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Retrieved from [Link]

  • Li, G., et al. (2013). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 4(5), 462–466.
  • Cancer Research. (2011, September 15). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model. Retrieved from [Link]

  • protocols.io. (2018, September 5). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of five approved drugs (A) and HDAC inhibitors in clinical trials (B). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-oxo-7-phenylheptanoate. Retrieved from [Link]

  • PLoS One. (2017, October 18). Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs. Retrieved from [Link]

  • Drug Design, Development and Therapy. (2015, October 8). Design, synthesis, and antitumor evaluation of histone deacetylase inhibitors with l-phenylglycine scaffold. Retrieved from [Link]

  • PubMed. (2015, October 8). Design, synthesis, and antitumor evaluation of histone deacetylase inhibitors with L-phenylglycine scaffold. Retrieved from [Link]

  • PubMed. (2016, January 15). Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. Retrieved from [Link]

  • MDPI. (2020). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • aldlab-chemicals. (n.d.). Ethyl 7-oxo-7-phenylheptanoate. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. Retrieved from [Link]

  • PubMed. (2006, October 15). A structure-activity relationship study of compounds with antihistamine activity. Retrieved from [Link]

  • Managing Intellectual Property. (2021, September 16). The structure-activity relationship and pharmaceutical compounds. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, a compound with potenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, a compound with potential applications in drug discovery, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational plans, and disposal procedures. As a senior application scientist, this document is structured to provide not just a list of procedures, but the scientific rationale behind them, ensuring a deep understanding of the safety protocols.

Core Safety and Hazard Information
Hazard ClassPotential EffectsRationale based on Structural Analogs
Acute Toxicity (Oral) Potentially harmful or toxic if swallowed.Piperidine and its derivatives can exhibit toxicity if ingested[1].
Skin Corrosion/Irritation May cause skin irritation.Aromatic ketones and piperidine-containing compounds can be irritating to the skin[1][2][3].
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Many organic chemicals, especially those with amine functionalities, can be severely irritating to the eyes[1][2][3].
Respiratory Irritation May cause respiratory tract irritation.Vapors or aerosols of organic compounds can irritate the respiratory system[1][3].
Aquatic Toxicity Potentially harmful to aquatic life.Many complex organic molecules have some level of aquatic toxicity[4][5].

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive risk assessment of the potential hazards associated with Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate.

Engineering Controls: The First Line of Defense
  • Primary Engineering Control: All handling of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood. This minimizes the risk of inhalation exposure to vapors or aerosols.

  • Secondary Engineering Control: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[2][6].

Hand Protection: A Critical Barrier

Given the compound's structure, which includes a ketone and an amine, careful glove selection is paramount. Nitrile gloves are a common choice for general laboratory work, but for handling ketones, more robust options are recommended[7][8].

Glove MaterialRecommendationJustification
Butyl Rubber Recommended for prolonged handling or in case of a spill.Offers excellent resistance to ketones, esters, and aldehydes[7][9][10].
Neoprene Acceptable for general handling.Provides good resistance to a broad range of chemicals, including some solvents and caustics[7][8].
Nitrile Use with caution for incidental contact only.While offering good general protection, nitrile gloves may have limited resistance to ketones upon extended contact[7][8].

Glove Usage Protocol:

  • Always inspect gloves for any signs of degradation or puncture before use.

  • Double-gloving (wearing two pairs of gloves) is recommended to increase protection, especially during tasks with a higher risk of splashing.

  • Remove and replace gloves immediately if they become contaminated.

  • Contaminated gloves must be disposed of as hazardous waste[11].

Eye and Face Protection: Shielding from Splashes
  • Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times when handling the compound[1].

  • In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when the compound is heated[1].

Respiratory Protection: Preventing Inhalation

While working in a properly functioning chemical fume hood should prevent respiratory exposure, a risk assessment may indicate the need for respiratory protection in certain situations, such as a large spill. In such cases, a NIOSH-approved respirator with an organic vapor cartridge is recommended[7].

Protective Clothing: Body Coverage
  • A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and fire hazards.

  • Long pants and closed-toe shoes are required to ensure no skin is exposed.

  • For larger-scale operations, a chemical-resistant apron or coveralls may be necessary[7].

Operational Plan for Safe Handling

A systematic approach to handling Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate is crucial for minimizing risk.

Preparation and Use
  • Pre-Handling: Before starting any work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and identify potential hazards.

  • Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure.

  • Dissolving and Reactions: When dissolving the compound or running reactions, use closed systems whenever possible. Add reagents slowly to control reaction rates and prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[2].

Storage
  • Store Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate in a tightly sealed, clearly labeled container[12][13].

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6][12].

Spill Management and Waste Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental compliance.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area[1][11].

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including butyl rubber gloves, chemical safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary[1].

  • Containment: For small liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[11]. Do not use combustible materials like paper towels[11]. For solid spills, carefully sweep or scoop the material to avoid creating dust[12].

  • Cleanup: Collect the absorbed material or spilled solid using non-sparking tools and place it into a designated hazardous waste container[11][12].

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste[1][11].

  • Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office[11].

Waste Disposal

All waste materials contaminated with Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate must be treated as hazardous waste[11].

  • Waste Segregation: Collect all contaminated materials, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container[1].

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate," and any associated hazard symbols[1][11].

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated hazardous waste accumulation area[11][12].

  • Empty Containers: "Empty" containers that once held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[11].

  • Final Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations[11][14].

Workflow Visualization

The following diagram outlines the key decision points and procedures for the safe handling and disposal of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate.

cluster_prep Preparation & Handling cluster_disposal Spill & Waste Management cluster_final Final Disposition start Start: Obtain Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Weighing, Mixing, & Transfer fume_hood->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage Post-Handling routine_waste Routine Waste Generation (Gloves, Labware) handling->routine_waste spill Spill Occurs spill_response Evacuate, Alert, Assess spill->spill_response spill_ppe Don Enhanced PPE (Butyl Gloves, Face Shield) spill_response->spill_ppe contain_clean Contain with Inert Material & Clean Up spill_ppe->contain_clean waste_container Place in Labeled Hazardous Waste Container contain_clean->waste_container professional_disposal Arrange for Licensed Waste Disposal waste_container->professional_disposal routine_waste->waste_container

Caption: Workflow for Safe Handling and Disposal.

References

  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
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  • Labour Department. Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
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  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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